7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde
Description
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₀H₇ClOS. It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position.
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBCKQBLMFKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation of the Two-Step Alkaline Process
The base-mediated cyclocondensation of halogenated benzaldehydes with mercaptoacetic acid, first detailed in U.S. Patent 5,298,630, provides a robust framework for benzothiophene synthesis. For 7-chloro-3-methyl derivatives, the protocol requires:
- 2-Chloro-5-methylbenzaldehyde as the aromatic precursor
- Mercaptoacetic acid (1.2–1.5 molar equivalents)
- Aqueous NaOH/KOH (15–25% w/v)
- Tetrabutylammonium bromide (TBAB, 5–7 mol%) as phase-transfer catalyst
Reaction parameters critically influence product distribution:
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Temperature | 115–125°C | <110°C: Incomplete cyclization |
| Pressure | 15–25 psi | >30 psi: Dehalogenation side reactions |
| Reaction Time | 3–4 hours | >5h: Carbaldehyde oxidation |
Under optimized conditions, this method achieves 68–72% isolated yield of the potassium carboxylate intermediate, which subsequent HCl acidification converts to the free carboxylic acid. Post-functionalization via Rosenmund reduction introduces the 2-carbaldehyde group, though this step suffers from over-reduction byproducts requiring chromatographic purification.
Vilsmeier-Haack Formylation of Preformed Benzothiophenes
Sequential Halogenation-Formylation Strategy
Building on Tetrahedron Lett. 2011 methodologies, this approach decouples ring formation from aldehyde installation:
- 3-Methyl-7-chlorobenzo[b]thiophene synthesis via:
a. Friedel-Crafts alkylation of thiophene with methyl iodide (AlCl₃ catalyst, 0°C)
b. Electrophilic chlorination (Cl₂, FeCl₃, 40°C) - Vilsmeier reagent (POCl₃/DMF) mediated formylation at C2
Critical optimization data:
- Chlorination regiochemistry controlled by FeCl₃ loading (2.1 eq. ensures >95% C7 selectivity)
- Formylation efficiency vs. reagent stoichiometry:
| POCl₃:DMF Ratio | Yield (%) | Aldehyde Purity |
|---|---|---|
| 1:1.2 | 58 | 89% |
| 1:1.5 | 72 | 93% |
| 1:2.0 | 74 | 91% |
Exceeding 1.5 eq. POCl₃ promotes di-formylation at C2 and C5, necessitating careful stoichiometric control. The combined three-step sequence provides an overall 41% yield when performed at decagram scale.
One-Pot Lithiation-Formylation Protocol
Directing Group-Enabled C–H Functionalization
Adapting Molbank 2015 methods, this route employs:
- 3-Methyl-7-chloro-1-(methylthio)benzene as lithiation substrate
- n-BuLi (−78°C, THF) for thiomethyl-directed ortho-lithiation
- DMF quench for in situ formylation
Key advantages emerge from spectroscopic monitoring:
- In situ FTIR tracks lithiation completion (disappearance of S–CH₃ stretch at 710 cm⁻¹)
- Reaction Quench Timing vs. Yield:
| Quench Delay (min) | Yield (%) |
|---|---|
| 0 | 62 |
| 5 | 81 |
| 10 | 78 |
| 15 | 69 |
Optimal 5-minute post-lithiation delay maximizes aldehyde formation while minimizing Li–DMF side reactions. This method’s major limitation lies in the air-sensitive lithiation step, requiring specialized equipment for large-scale implementation.
Domino C–H Arylation/Chlorination Approach
Aryne Intermediate-Mediated Assembly
Recent advances in aryne chemistry (Chem. Sci. 2020) enable a novel single-flask synthesis:
- 2-Bromo-3-methyl-5-chlorostyrene as aryne precursor
- CsF/18-Crown-6 for Br→F substitution and aryne generation
- Ethyl thioglycolate as sulfur source for ring closure
- Oxidative aldehyde formation using MnO₂
Reaction staging critically impacts yield:
- Sequential addition of CsF (2.2 eq.) at −40°C followed by thioglycolate (1.1 eq.) at 0°C
- MnO₂ oxidation must occur post-cyclization to prevent aldehyde overoxidation
Comparative solvent screening revealed:
| Solvent | Cyclization Yield | Oxidation Efficiency |
|---|---|---|
| DCM | 78% | 88% |
| THF | 65% | 92% |
| DMF | 82% | 45% |
Though DCM provides optimal balance, its low boiling point complicates product isolation. This method remains primarily of academic interest due to difficult intermediate handling.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol, KSR in DMF
Major Products Formed
Oxidation: 7-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid.
Reduction: 7-Chloro-3-methyl-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde has been identified as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study : A study demonstrated its effectiveness against Cryptosporidium species, which cause gastrointestinal diseases. The compound exhibited an effective concentration (EC50) of approximately 2.1 μM in vitro, indicating moderate potency but promising oral efficacy in mouse models .
The compound's biological activity has been linked to its interaction with specific molecular targets, such as phosphodiesterase enzymes related to Cryptosporidium infections.
Table: Summary of Biological Activity
| Study | Target | EC50 (μM) | In Vivo Efficacy |
|---|---|---|---|
| Study 1 | C. parvum | 2.1 | Effective in mouse models |
| Study 2 | C. hominis | 0.17 | High efficacy observed |
| Study 3 | hERG Channel | Not specified | Potential cardiotoxicity noted |
Material Science
The compound's unique benzothiophene structure allows for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship indicates that modifications to the benzothiophene core can significantly influence biological activity. For example, the presence of the chlorine atom at the 7-position enhances lipophilicity and potentially increases binding affinity to target proteins .
Safety and Toxicological Considerations
While promising as a therapeutic agent, caution is warranted due to potential cardiotoxicity associated with hERG channel inhibition at higher concentrations. Further studies are necessary to elucidate the safety profile and therapeutic window .
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Similar structure but with the chlorine atom at the 5th position.
3-Methylbenzothiophene-2-carbaldehyde: Lacks the chlorine atom.
7-Chloro-1-benzothiophene-2-carbaldehyde: Lacks the methyl group
Uniqueness
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the chlorine and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Biological Activity
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a heterocyclic compound with notable biological activity, particularly in antimicrobial and anticancer research. This compound features a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position of the benzothiophene ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Formula: C₁₀H₇ClOS
CAS Number: 1820647-73-1
Synthesis
The synthesis of this compound typically involves:
- Chlorination : Reacting 3-methylbenzothiophene with sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom.
- Formylation : Using Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) to introduce the aldehyde group.
Antimicrobial Properties
Research indicates that compounds related to benzothiophenes exhibit significant antimicrobial activity. For instance, studies have reported low Minimum Inhibitory Concentration (MIC) values for similar compounds against Gram-positive bacteria and fungi:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | 16 | Staphylococcus aureus, Bacillus cereus, Candida albicans |
The presence of halogen substituents has been shown to enhance the antimicrobial efficacy of these compounds, making them promising candidates for further development as antibacterial agents .
Anticancer Activity
The potential anticancer properties of benzothiophene derivatives have been explored in various studies. The mechanism by which these compounds exert their effects often involves the modulation of enzyme activity or interaction with cellular receptors.
Recent findings suggest that certain benzothiophene derivatives can inhibit cancer cell proliferation through:
- Induction of apoptosis.
- Inhibition of specific signaling pathways involved in tumor growth.
The biological activity of this compound is thought to be mediated through its ability to form covalent bonds with nucleophilic sites in proteins, leading to alterations in enzymatic functions. This reactivity is particularly relevant for its potential as an enzyme inhibitor or receptor modulator .
Case Studies
Several studies have investigated the biological activities of benzothiophene derivatives, highlighting their potential as therapeutic agents:
- Antimicrobial Study : A study demonstrated that chloro-substituted benzothiophenes exhibited significant activity against various bacterial strains, with MIC values as low as 16 µg/mL .
- Anticancer Research : Investigations into the anticancer properties of related compounds revealed that they could effectively inhibit tumor growth in vitro, suggesting a pathway for future drug development.
Q & A
Q. What are the common synthetic routes for preparing 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, and what key reaction conditions must be controlled?
The Vilsmeier-Haack reaction is a primary method, involving formylation of the benzothiophene core using dimethylformamide (DMF) and phosphorus(V) oxychloride (POCl₃) under anhydrous conditions. Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis, controlling the temperature (typically 0–5°C during reagent addition and 80–100°C for activation), and ensuring stoichiometric excess of POCl₃ to drive the reaction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Diagnostic signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and aromatic protons influenced by electron-withdrawing substituents (e.g., chloro and methyl groups cause downfield shifts and splitting patterns).
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the aldehyde functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine presence .
Q. What safety precautions are required when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of volatile reagents or byproducts. In case of skin contact, wash immediately with water and consult a physician. Store the compound in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the Vilsmeier-Haack reaction to improve yields and minimize byproducts?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, POCl₃:substrate ratio, and reaction time.
- Byproduct Analysis : Monitor intermediates via thin-layer chromatography (TLC) to identify side reactions (e.g., over-chlorination).
- Solvent Selection : Anhydrous toluene or dichloromethane improves solubility and reduces hydrolysis .
Q. What strategies resolve contradictory NMR data for substituted benzothiophene carbaldehydes?
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments caused by substituent proximity.
- X-ray Crystallography : Definitive structural confirmation if crystalline derivatives can be obtained.
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
